molecular formula C11H10N4O2 B8291490 Methyl 3-amino-6-(3-pyridyl)pyrazine-2-carboxylate

Methyl 3-amino-6-(3-pyridyl)pyrazine-2-carboxylate

Cat. No. B8291490
M. Wt: 230.22 g/mol
InChI Key: ROBLJRRCSSFYCF-UHFFFAOYSA-N
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Patent
US08841308B2

Procedure details

To 3-amino-6-(3-pyridyl)pyrazine-2-carboxylic acid (2 g, 9.251 mmol) in MeOH (50 mL) was added conc. H2SO4 (907.3 mg, 493.1 μL, 9.251 mmol) and the mixture heated to reflux for 2 hours. The solvent was removed in vacuo and the mixture neutralised with aq. Na2CO3. The resulting brown solid was collected by filtration and dried (2.08 g, 97% Yield). MS (ES+) 231
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
493.1 μL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:14]([OH:16])=[O:15])=[N:4][C:5]([C:8]2[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=2)=[CH:6][N:7]=1.OS(O)(=O)=O.[CH3:22]O>>[NH2:1][C:2]1[C:3]([C:14]([O:16][CH3:22])=[O:15])=[N:4][C:5]([C:8]2[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=2)=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C(=NC(=CN1)C=1C=NC=CC1)C(=O)O
Name
Quantity
493.1 μL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
FILTRATION
Type
FILTRATION
Details
The resulting brown solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried (2.08 g, 97% Yield)

Outcomes

Product
Name
Type
Smiles
NC=1C(=NC(=CN1)C=1C=NC=CC1)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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